molecular formula C23H27NO3 B1613372 2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898756-07-5

2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1613372
CAS No.: 898756-07-5
M. Wt: 365.5 g/mol
InChI Key: MAESXVMBWIVHIL-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benzophenone is a complex organic compound with a unique structure that includes a spirocyclic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps. One common method includes the reaction of 2,3-dimethylbenzoyl chloride with 8-(1,4-dioxa-8-azaspiro[4.5]decyl)methanol under basic conditions to form the desired benzophenone derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the spirocyclic moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce benzhydrol derivatives.

Scientific Research Applications

2,3-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic moiety may play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzophenone: Lacks the spirocyclic moiety, resulting in different chemical and biological properties.

    8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methylbenzophenone: Similar structure but with variations in the substitution pattern on the aromatic rings.

Uniqueness

2,3-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to its combination of a benzophenone core with a spirocyclic moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

(2,3-dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-6-5-9-20(18(17)2)22(25)21-8-4-3-7-19(21)16-24-12-10-23(11-13-24)26-14-15-27-23/h3-9H,10-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAESXVMBWIVHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643763
Record name (2,3-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-07-5
Record name Methanone, (2,3-dimethylphenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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